molecular formula C14H13Cl2NO B2800504 4-Chloro-2-{[(3-chlorobenzyl)amino]methyl}phenol CAS No. 1223888-25-2

4-Chloro-2-{[(3-chlorobenzyl)amino]methyl}phenol

Cat. No.: B2800504
CAS No.: 1223888-25-2
M. Wt: 282.16
InChI Key: GFYYYFAFDRTOKG-UHFFFAOYSA-N
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Comparison with Similar Compounds

Biological Activity

4-Chloro-2-{[(3-chlorobenzyl)amino]methyl}phenol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential applications in various fields, supported by research findings and case studies.

Chemical Structure and Properties

The compound features a chlorinated phenolic structure with a molecular formula of C13H12Cl2NC_{13}H_{12}Cl_2N and a molecular weight of 267.15 g/mol. The presence of chlorine atoms enhances its reactivity, making it a candidate for various biological interactions.

This compound exhibits its biological effects primarily through interactions with enzymes and receptors. Its mechanism can be summarized as follows:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, including oxidoreductases, which are crucial in redox reactions within cells. This inhibition can lead to altered metabolic pathways and cellular responses.
  • Protein Interactions : It interacts with proteins, potentially altering their conformation and activity. This interaction may affect signal transduction pathways, influencing gene expression related to cell cycle regulation and apoptosis.

Antimicrobial Properties

Research indicates that this compound possesses notable antimicrobial and antifungal properties. Studies have demonstrated its efficacy against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus5.64 - 77.38 µM
Escherichia coli2.33 - 156.47 µM
Candida albicans16.69 - 78.23 µM

These findings suggest that the compound could be developed into a therapeutic agent for treating infections caused by resistant strains of bacteria and fungi .

Case Studies

  • Antifungal Activity : A study evaluated the antifungal effects of the compound against Candida albicans, showing promising results with MIC values indicating effective inhibition of fungal growth .
  • Antibacterial Activity : Another investigation assessed the antibacterial properties against both Gram-positive and Gram-negative bacteria, revealing that the compound exhibited moderate to good activity, comparable to established antibiotics .

Research Applications

This compound is utilized in various scientific disciplines:

  • Medicinal Chemistry : It serves as a lead compound in drug discovery, particularly for developing antimicrobial agents.
  • Biochemistry : Used in proteomics research to study protein interactions and enzyme functions.
  • Synthetic Chemistry : Acts as a building block in organic synthesis, aiding in the development of more complex molecules.

Properties

IUPAC Name

4-chloro-2-[[(3-chlorophenyl)methylamino]methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2NO/c15-12-3-1-2-10(6-12)8-17-9-11-7-13(16)4-5-14(11)18/h1-7,17-18H,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFYYYFAFDRTOKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CNCC2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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